4-(Bromomethyl)-6-chloro-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-6-chloro-3,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core with bromomethyl and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-6-chloro-3,4’-bipyridine typically involves the bromination of a precursor bipyridine compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetone or dichloromethane. The reaction is often carried out under controlled temperature conditions with constant stirring to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of 4-(Bromomethyl)-6-chloro-3,4’-bipyridine may involve continuous flow processes where the reactants are mixed and reacted in a pipeline reactor. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-6-chloro-3,4’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the chloro group can yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions can yield various substituted bipyridines.
- Oxidation can produce bipyridine oxides.
- Reduction can lead to dechlorinated bipyridine derivatives .
Scientific Research Applications
4-(Bromomethyl)-6-chloro-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6-chloro-3,4’-bipyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and chloro groups. These groups can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3,4-Bis(bromomethyl)furazan: Another compound with bromomethyl groups, used in the synthesis of heterocyclic compounds.
4-(Bromomethyl)benzoic acid: Used as an intermediate in pharmaceutical synthesis.
Uniqueness: 4-(Bromomethyl)-6-chloro-3,4’-bipyridine is unique due to its bipyridine core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of coordination compounds and materials with tailored properties.
Properties
Molecular Formula |
C11H8BrClN2 |
---|---|
Molecular Weight |
283.55 g/mol |
IUPAC Name |
4-(bromomethyl)-2-chloro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-6-9-5-11(13)15-7-10(9)8-1-3-14-4-2-8/h1-5,7H,6H2 |
InChI Key |
QHBVAVUYBGYSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(C=C2CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.